molecular formula C18H23NO2 B10895971 alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol CAS No. 5262-84-0

alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol

Cat. No.: B10895971
CAS No.: 5262-84-0
M. Wt: 285.4 g/mol
InChI Key: YIGFKEFULNCVMP-UHFFFAOYSA-N
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Description

Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a naphthalenyloxy group attached to a piperidine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide to form alpha-naphthyl glycidyl ether. This intermediate is then reacted with piperidine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalenyloxy group allows it to bind to hydrophobic pockets within these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((1-Naphthalenyloxy)methyl)-1-piperidineethanol is unique due to its specific combination of a naphthalenyloxy group and a piperidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

CAS No.

5262-84-0

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

IUPAC Name

1-naphthalen-1-yloxy-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C18H23NO2/c20-16(13-19-11-4-1-5-12-19)14-21-18-10-6-8-15-7-2-3-9-17(15)18/h2-3,6-10,16,20H,1,4-5,11-14H2

InChI Key

YIGFKEFULNCVMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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